molecular formula C16H16F6O3 B1325244 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid CAS No. 898788-16-4

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

Cat. No.: B1325244
CAS No.: 898788-16-4
M. Wt: 370.29 g/mol
InChI Key: DRZIJDGACZQXLN-UHFFFAOYSA-N
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Description

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . The subsequent steps involve the formation of the oxooctanoic acid chain, which can be synthesized through various organic reactions such as esterification, oxidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

IUPAC Name

8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZIJDGACZQXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645271
Record name 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-16-4
Record name 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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